molecular formula C17H10O2S B2751714 2-Thiophen-2-yl-benzo[h]chromen-4-one CAS No. 14756-28-6

2-Thiophen-2-yl-benzo[h]chromen-4-one

Cat. No. B2751714
CAS RN: 14756-28-6
M. Wt: 278.33
InChI Key: RGZQCLTUFZUGKM-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-benzo[h]chromen-4-one is a biochemical used for proteomics research . It has a molecular formula of C17H10O2S and a molecular weight of 278.33 .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes 2-Thiophen-2-yl-benzo[h]chromen-4-one, has been a significant area of research . The chroman-4-one framework is a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Scientific Research Applications

Photocatalytic Hydrogen Evolution

The compound has been used in the construction of a series of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing these copolymers .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “2-Thiophen-2-yl-benzo[h]chromen-4-one”, have been used in the synthesis of various biologically active compounds . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Applications

Some compounds derived from “2-Thiophen-2-yl-benzo[h]chromen-4-one” have shown promising antimicrobial potential . A structure–activity relationship (SAR) study was explored to facilitate further development of this new class of compounds .

Biological and Pharmacological Applications

Various natural and synthetic derivatives of chromenes, including “2-Thiophen-2-yl-benzo[h]chromen-4-one”, possess critical biological and pharmacological applications . These include anti-inflammatory, antiproliferative, antioxidant, antimicrobial, anti-HIV, anti-tubercular, antitumor, cytotoxic, antidyslipidemic, antileishmanial, anti-inflammatory, anti-Helicobacter pylori, and TNF-α inhibitor agents .

Industrial Chemistry and Material Science Applications

Thiophene derivatives, including “2-Thiophen-2-yl-benzo[h]chromen-4-one”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, including “2-Thiophen-2-yl-benzo[h]chromen-4-one”, are used in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2-thiophen-2-ylbenzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2S/c18-14-10-15(16-6-3-9-20-16)19-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQCLTUFZUGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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